N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide
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Overview
Description
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide is a heterocyclic compound with the molecular formula C7H9N3O2S2. It is characterized by the presence of an imidazo[2,1-b]thiazole ring system, which is a fused bicyclic structure combining imidazole and thiazole rings.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties . They are suggested to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been studied for their antimycobacterial properties . These compounds are believed to interact with their targets, leading to inhibition of the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the reported antimycobacterial properties of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .
Pharmacokinetics
In silico admet prediction has been carried out for similar compounds, such as imidazo[2,1-b]thiazole derivatives .
Result of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as imidazo[2,1-b]thiazole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific strain of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide typically involves the reaction of aminothiazole with appropriate reagents to form the imidazo[2,1-b]thiazole core. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods
Modern industrial methods for synthesizing imidazo[2,1-b]thiazole derivatives often employ continuous flow systems with multiple reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate products. For example, a three-reactor multistage system can be used to synthesize 6-oxazolyl-substituted imidazo[2,1-b]thiazole .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide include other imidazo[2,1-b]thiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-14(11,12)8-4-6-5-10-2-3-13-7(10)9-6/h2-3,5,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSRGAMHRYPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN2C=CSC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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